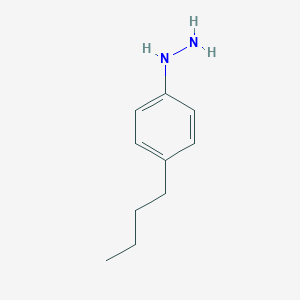

(4-Butylphenyl)hydrazine

Vue d'ensemble

Description

Synthesis Analysis

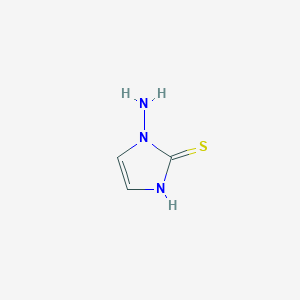

The synthesis of hydrazine derivatives, including compounds structurally related to (4-Butylphenyl)hydrazine, often involves condensation reactions or reductions. For instance, synthesis techniques can include the reaction of hydrazine hydrate with various aromatic compounds under controlled conditions to yield specific hydrazine derivatives (Ujan et al., 2019).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by their spectroscopic data and crystal structure analysis. X-ray diffraction studies reveal the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which influence the compound's stability and reactivity. The dihedral angles between the benzene rings and the contributions of various intermolecular interactions to the crystal packing can be analyzed through Hirshfeld surface analysis (Ujan et al., 2019).

Chemical Reactions and Properties

This compound and similar compounds participate in a variety of chemical reactions, including cyclocondensation and interactions with DNA. These reactions are influenced by the compound's molecular structure, such as the planarity of phenyl rings and the ability to form intercalations within DNA base pairs. Theoretical and experimental studies, including DFT analysis and UV–visible spectroscopy, help understand the compound's reactivity and binding mechanisms (Ujan et al., 2019).

Applications De Recherche Scientifique

Anti-Breast Cancer Activity : A derivative, 4-hydrazinylphenyl benzenesulfonate, exhibits promising anti-breast cancer activity against Michigan Cancer Foundation-7 cell lines with a nanomolar IC50 of 0.00246 g/mL or 9.32 nM (Prasetiawati et al., 2022).

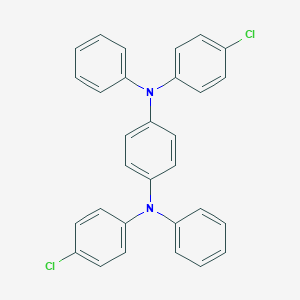

Hole-Transporting Glass-Forming Hydrazones : Certain hydrazone derivatives, including 3,3′-di(9-(4-butylphenyl)carbazyl), form stable glasses with high hole-transfer capacities, suggesting applications in high-temperature environments (Lygaitis et al., 2005).

Anti-Candida Activity : New derivatives of (4-(4-iodophenyl)-thiazol-2-yl)hydrazine exhibit significant anti-Candida activity, particularly against Candida albicans and Candida krusei, potentially useful in combination with clotrimazole (Secci et al., 2012).

Fluorescent Probes for Hydrazine Detection : Novel HBT-based "turn-on" fluorescent probes demonstrate high sensitivity and selectivity for hydrazine detection, with potential applications in environmental and health monitoring (Chen et al., 2017).

Ratiometric Fluorescence Probe for Live Cells : An ICT-based ratiometric probe allows for rapid, low-limit, and naked-eye detection of hydrazine in live cells, useful in toxicology and industrial applications (Fan et al., 2012).

Potential Carcinogenic Properties : Synthetic and naturally occurring hydrazines, including derivatives, may cause cancer in animals, indicating a need for caution in their use and handling (Tóth, 1975).

Fluorescent Sensors for Environmental and Biological Systems : Fluorescent sensors for hydrazine selective sensing and imaging are being developed, offering potential for safer industrial applications and reducing the toxic effects of hydrazine exposure (Nguyen et al., 2018).

Anticonvulsant Activity : A new anticonvulsant agent, 4-m, shows promising activity and compares favorably with standard drugs phenytoin, phenobarbital, and carbamazepine, without sedation, ataxia, or lethality (Chapleo et al., 1986).

Safety and Hazards

Orientations Futures

The future directions for research on “(4-Butylphenyl)hydrazine” and other hydrazine derivatives could involve further investigation into their synthesis, reactivity, and potential applications . For example, the electrochemical synthesis of hydrazine is a promising yet challenging area of research .

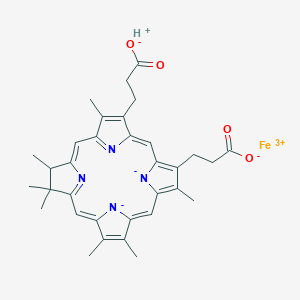

Mécanisme D'action

Target of Action

Hydrazine derivatives, such as hydralazine, are known to act as antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydrazine derivatives, like hydralazine, are known to act as vasodilators . They interact with their targets, causing relaxation of the smooth muscles in the blood vessels, which leads to a decrease in blood pressure .

Biochemical Pathways

It is known that hydrazine derivatives can be involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs).

Result of Action

It is known that hydrazine derivatives can have analgesic and anti-inflammatory effects.

Propriétés

IUPAC Name |

(4-butylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQGKLGHIQREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

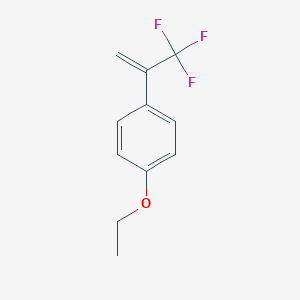

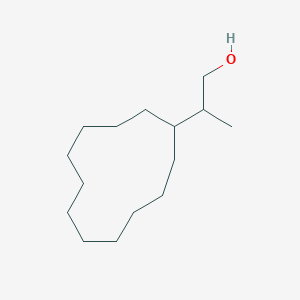

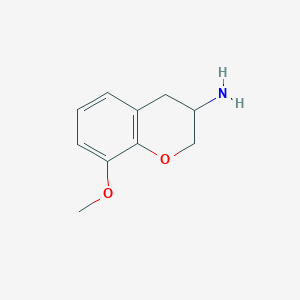

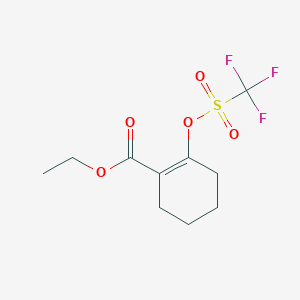

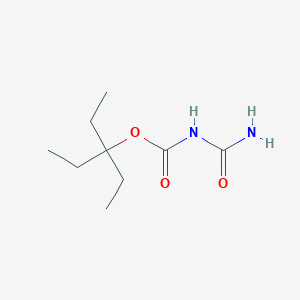

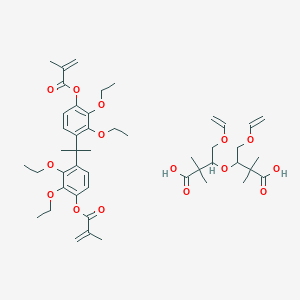

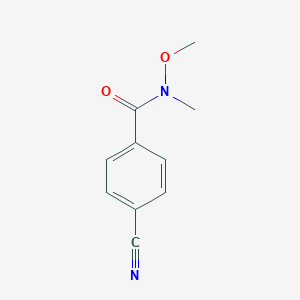

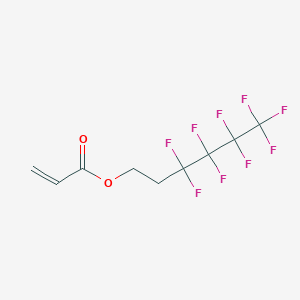

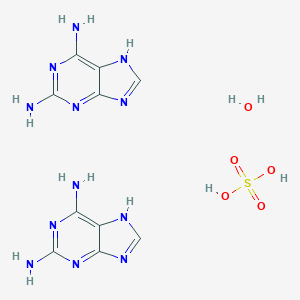

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.